molecular formula C23H22FN3O4S B11444177 3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11444177
M. Wt: 455.5 g/mol
InChI Key: SVPHIWJPAGLKIZ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-fluorobenzaldehyde and 2,4,5-trimethoxybenzaldehyde. These intermediates undergo condensation reactions with appropriate amines and thiadiazine derivatives under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The scalability of the process is crucial for commercial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells . Additionally, it may modulate signaling pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to target multiple pathways and exhibit diverse therapeutic effects makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22FN3O4S/c1-29-19-10-21(31-3)20(30-2)8-15(19)14-9-22(28)27-12-26(13-32-23(27)16(14)11-25)18-7-5-4-6-17(18)24/h4-8,10,14H,9,12-13H2,1-3H3

InChI Key

SVPHIWJPAGLKIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4F)OC)OC

Origin of Product

United States

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